molecular formula C9H17NO3S B039243 S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate CAS No. 114326-10-2

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Cat. No.: B039243
CAS No.: 114326-10-2
M. Wt: 219.3 g/mol
InChI Key: SYLBKLDSMWKIJJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Boc-S-Acetyl-cysteamine participates in a variety of biochemical reactions. It is involved in the synthesis of complex disulfide-rich peptides and proteins . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures . The nature of these interactions is largely covalent, involving the formation and breaking of chemical bonds .

Cellular Effects

The effects of N-Boc-S-Acetyl-cysteamine on cells are diverse and significant. It influences cell function by impacting various cellular processes. For instance, it has been observed to mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Molecular Mechanism

At the molecular level, N-Boc-S-Acetyl-cysteamine exerts its effects through a variety of mechanisms. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . It also has anti-malarial effects, preventing the replication of the parasite, Plasmodium falciparum in vivo and also potentiates the action of the anti-malarial artemisin .

Temporal Effects in Laboratory Settings

The effects of N-Boc-S-Acetyl-cysteamine change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound’s protective effects and its role in peptide and protein synthesis are crucial in various biochemical processes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Boc-S-Acetyl-cysteamine in animal models are limited, related compounds such as N-acetylcysteine have been studied extensively. For instance, N-acetylcysteine has been observed to alleviate oxidative stress and enhance angiogenesis in porcine placenta at certain dosages .

Metabolic Pathways

N-Boc-S-Acetyl-cysteamine is involved in several metabolic pathways. It is a precursor of l-cysteine and plays a role in the synthesis of glutathione, a powerful antioxidant . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Related compounds like cysteamine have been shown to traverse the blood-brain barrier, suggesting potential for widespread distribution within the body .

Subcellular Localization

Given its role in peptide and protein synthesis, it is likely to be found in areas of the cell where these processes occur, such as the cytoplasm and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-(tert-butoxycarbonylamino)ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate involves its role as a protected amine intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme-substrate interactions and peptide bond formation.

Comparison with Similar Compounds

Uniqueness: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is unique due to its specific structure, which includes a Boc-protected amine and a thioester linkage. This combination allows for selective reactions and protection of functional groups during synthesis .

Biological Activity

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, also known by its CAS number 114326-10-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H17NO3S and a molecular weight of 205.30 g/mol. The structure features a thioester linkage, which is significant for its reactivity and biological interactions. The compound is synthesized through a reaction involving tert-butoxycarbonyl amino acids and thioacetate derivatives, typically in dimethyl sulfoxide under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its thioester group can participate in nucleophilic acyl substitution reactions, which are crucial for modifying protein structures and functions. This reactivity may lead to the modulation of enzyme activities or receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing thioester linkages often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. In vitro assays demonstrate that it can inhibit the growth of Gram-positive bacteria, suggesting potential applications as an antibacterial agent .

Cytotoxicity and Anticancer Potential

Initial studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is critical for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating promising antimicrobial activity.
  • Cytotoxicity Assays : In a laboratory setting, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive bacteria
CytotoxicitySelective toxicity towards cancer cells
MechanismInduces apoptosis via caspase activation

Properties

IUPAC Name

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBKLDSMWKIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557193
Record name S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114326-10-2
Record name S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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